2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid
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Overview
Description
2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid is a compound of interest in various scientific fields due to its unique structural and chemical properties. This compound features a thiolane ring with a hydroxyl group and an aminoacetic acid moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid typically involves the formation of the thiolane ring followed by the introduction of the hydroxyl and aminoacetic acid groups. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by selective functionalization to introduce the hydroxyl group. The aminoacetic acid moiety can be introduced through amination reactions using reagents such as ammonia or amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the thiolane ring or the aminoacetic acid moiety.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which 2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The thiolane ring may also play a role in stabilizing the compound’s conformation and enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]propanoic acid
- 2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]butanoic acid
Uniqueness
2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid is unique due to its specific combination of functional groups and the thiolane ring structure. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5S/c8-5-3-13(11,12)2-4(5)7-1-6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVZCHIOQLIKAY-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CS1(=O)=O)O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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